Cyclotheonamide A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

环西酮酰胺 A 可以从 Theonella 属的海洋海绵中获得 . 环西酮酰胺 A 的合成路线和反应条件涉及复杂的合成有机化学技术. 一种方法是使用固相肽合成 (SPPS) 来组装肽链,然后环化形成环状结构

化学反应分析

环西酮酰胺 A 经历各种化学反应,包括:

氧化: 这种反应可以修饰肽主链或侧链,可能改变其生物活性。

还原: 还原反应可用于修饰分子内的特定官能团。

取代: 取代反应可以引入新的官能团或取代现有的官能团,从而可能增强或改变其抑制活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Serine Protease Inhibition : Cyclotheonamide A has been shown to inhibit several serine proteases, including thrombin and trypsin. This inhibition is significant for therapeutic applications, particularly in conditions where serine proteases play a critical role in disease pathology .

Research Applications

- Anticoagulant Development : Due to its ability to inhibit thrombin, this compound is being investigated as a potential anticoagulant agent. Its specificity for thrombin over other proteases suggests it could minimize bleeding risks associated with broader-spectrum anticoagulants .

- Cancer Therapeutics : The inhibition of serine proteases is also relevant in cancer biology, where these enzymes can promote tumor growth and metastasis. Research indicates that this compound may hinder cancer progression by modulating protease activity .

- Inflammation Modulation : Given the role of serine proteases in inflammatory processes, this compound's inhibitory effects may offer therapeutic avenues for treating inflammatory diseases. Studies are ongoing to evaluate its efficacy in models of inflammation .

Study on Thrombin Inhibition

A notable study demonstrated that this compound exhibits potent inhibitory effects against thrombin, with IC50 values indicating significant activity compared to other known inhibitors. The study provided insights into the structure-activity relationship (SAR) of cyclic peptides and their potential modifications for enhanced efficacy .

Comparative Analysis with Other Cyclotheonamides

Research comparing this compound with related compounds (like E2 and E3) revealed that while all share similar structural features, this compound showed superior potency against thrombin specifically, highlighting its potential as a targeted therapeutic agent .

作用机制

环西酮酰胺 A 通过抑制胰蛋白酶和凝血酶等丝氨酸蛋白酶发挥作用 . 该机制涉及与蛋白酶的活性位点结合,阻止其与天然底物相互作用. 这种抑制可以破坏依赖蛋白酶活性的各种生物过程,例如血液凝固 .

相似化合物的比较

环西酮酰胺 A 由于其对丝氨酸蛋白酶的强抑制活性及其环肽结构而独一无二。类似的化合物包括:

环西酮酰胺 B: 另一种从 Theonella 中分离得到的环肽,具有类似的抑制丝氨酸蛋白酶的活性.

环(L-脯氨酸-L-缬氨酸): 一种对革兰氏阳性菌具有抑制活性的环肽.

环(组氨酸-脯氨酸): 一种可以抑制核因子 kappa B (NF-κB) 积累的环肽.

生物活性

Cyclotheonamide A is a cyclic peptide derived from the marine sponge Theonella and has garnered attention for its diverse biological activities, particularly its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

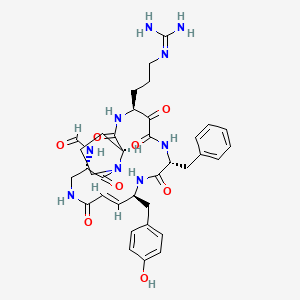

Chemical Structure and Properties

- Chemical Formula : C36H45N9O8

- Molecular Weight : 731.798 g/mol

- DrugBank ID : DB04269

This compound's structure contributes to its biological properties, particularly its interaction with serine proteases, which are crucial in various physiological processes.

This compound primarily functions as an inhibitor of serine proteases, specifically targeting the trypsin family. This inhibition plays a significant role in modulating various biochemical pathways, making it a candidate for therapeutic applications in conditions where serine protease activity is dysregulated .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that this compound could be developed into an antimicrobial agent with broad-spectrum efficacy .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects in various assays:

- Cytotoxicity against Artemia salina : The compound showed significant cytotoxicity with an LD50 value indicating moderate toxicity levels.

- Comparative Analysis : Its cytotoxicity was compared to standard reference compounds, revealing a promising profile for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Serine Protease Inhibition Study :

属性

CAS 编号 |

129033-04-1 |

|---|---|

分子式 |

C36H45N9O8 |

分子量 |

731.8 g/mol |

IUPAC 名称 |

N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |

InChI |

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12+/t24-,26+,27-,28+,29+/m1/s1 |

InChI 键 |

CDWXSPKJKIUEQF-BIXWYCRZSA-N |

SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

手性 SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)C(=O)N[C@@H](C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

规范 SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

外观 |

Solid powder |

Key on ui other cas no. |

129033-04-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cyclotheonamide A; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。